molecular formula C21H18N2O3 B2590790 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-84-2

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2590790
M. Wt: 346.386
InChI Key: NRMNAPQIWVNYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as EPCP, and it is a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring. EPCP has a unique chemical structure that makes it an interesting compound for scientific research.

Scientific Research Applications

Synthesis Techniques

The synthesis of chromeno[2,3-d]pyrimidine derivatives has been a topic of interest due to their potential biological activities. An efficient synthesis method involves a one-pot four-component reaction of salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene, highlighting easy performance, good yields, and simple purification processes (Alizadeh et al., 2015). Another approach for creating novel heteroannulated compounds involves reacting 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione with electrophilic reagents, leading to diverse structures with potential antimicrobial effects (Esam S Allehyani, 2022).

Biological Activities

Some synthesized chromeno[2,3-d]pyrimidine derivatives exhibit promising antibacterial activities. For instance, a study demonstrated that these compounds, synthesized through a facile and efficient green synthesis method, show significant antibacterial properties against Escherichia coli and Staphylococcus aureus (Foroughi et al., 2020). Furthermore, chromeno pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into their potential as antibacterial agents (Janardhan Banothu & Rajitha Bavanthula, 2012).

Catalytic Applications and Green Chemistry

The development of catalysts for the synthesis of chromeno[2,3-d]pyrimidine-diones represents another research avenue. For example, SMA/Py/ZnO has been highlighted as a biocompatible polymer-supported nanocatalyst for synthesizing these compounds through an efficient pathway, emphasizing the role of green chemistry in pharmaceutical synthesis (Mansoureh Daraie & M. Heravi, 2019).

Novel Synthetic Pathways

Exploring novel synthetic pathways for these compounds is crucial. A study reported the "on-water" organic synthesis of chromeno[2,3-d]pyrimidine derivatives, utilizing l-proline as a catalyst in aqueous media, showcasing an eco-friendly approach to chemical synthesis (Hamid Mofakham et al., 2013).

properties

IUPAC Name

2-ethyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-17-22-20-18(19(24)15-10-6-7-11-16(15)26-20)21(25)23(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNAPQIWVNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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